molecular formula C10H12N4O2 B051815 Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 114040-29-8

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B051815
M. Wt: 220.23 g/mol
InChI Key: XAUUKECCWYKGRX-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 114040-29-8. It has a molecular weight of 220.23 .


Synthesis Analysis

This compound has been synthesized as a key intermediate in the design and synthesis of novel anthranilic diamides . The synthesis process involved the use of microwave irradiation . In another study, the compound was produced in reactions with cobalt (II) chloride in a 1:1 and 1:2 molar ratio .


Molecular Structure Analysis

The molecular structure of Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been identified by means of elemental analysis, IR, 1H NMR, and MS spectra . The structure of the compound is also isoelectronic with that of purines .


Chemical Reactions Analysis

The compound has been used in the synthesis of complexes in reactions with cobalt (II) chloride . It has also been used as a key intermediate in the synthesis of novel anthranilic diamides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.23 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Scientific Field: Anti-inflammatory Research

    • Application Summary : A study revealed that the incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to Ursolic Acid (UA) could provide unexpected improvement in the anti-inflammatory activity of UA derivatives .
    • Methods of Application/Experimental Procedures : The source does not provide specific methods of application or experimental procedures .
    • Results/Outcomes : The source does not provide specific results or outcomes .
  • Scientific Field: Antiproliferative Research

    • Application Summary : Compounds similar to “Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate” have been tested for in vitro antiproliferative activities against three human cancer cells .
    • Methods of Application/Experimental Procedures : The source does not provide specific methods of application or experimental procedures .
    • Results/Outcomes : The source does not provide specific results or outcomes .
  • Scientific Field: Neuroprotection and Anti-neuroinflammatory Research
    • Application Summary : This compound has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It’s part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized .
    • Methods of Application/Experimental Procedures : The compounds were evaluated for their neuroprotective and anti-neuroinflammatory activity using cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results/Outcomes : The results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, has found numerous applications in medicinal chemistry . Therefore, it is likely that future research will continue to explore the potential of this compound and related compounds in the design of new drugs.

properties

IUPAC Name

ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-4-16-9(15)8-12-10-11-6(2)5-7(3)14(10)13-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUUKECCWYKGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=NC2=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362777
Record name ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

CAS RN

114040-29-8
Record name ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Dong, X Liu, J Xu, Z Li - Journal of Chemical Research, 2008 - journals.sagepub.com
A new kind of anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine were designed and synthesised. Their structures were identified by means of elemental …
Number of citations: 14 journals.sagepub.com

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